(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound that features a thiazole ring, an iodophenyl group, and a nitrothiophene moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated phenyl derivative reacts with thiourea under acidic conditions.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be performed using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Nitrothiophene Moiety: This can be synthesized by nitration of thiophene using a mixture of nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrothiophene derivative using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, copper or palladium catalysts.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, compounds with thiazole and nitrothiophene moieties are often studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the iodophenyl group can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industry, such compounds can be used in the development of new materials with specific electronic or optical properties. They might be used in the production of dyes, pigments, or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the thiazole ring might facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- (E)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Uniqueness
The uniqueness of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide lies in the presence of the iodophenyl group, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interactions with biological targets and reagents.
Properties
IUPAC Name |
(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O3S2/c17-11-3-1-10(2-4-11)13-9-24-16(18-13)19-14(21)7-5-12-6-8-15(25-12)20(22)23/h1-9H,(H,18,19,21)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKDKNUIITBRZ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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